1-(3-Bromopropyl)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

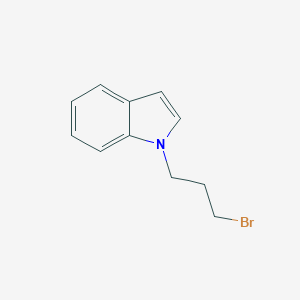

Structure

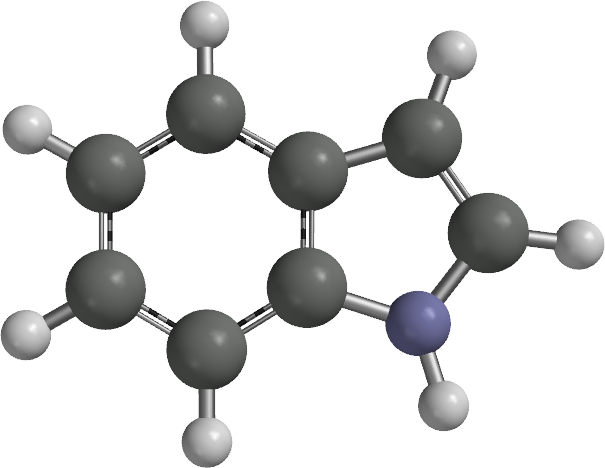

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGMBEQNHFJEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474500 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125334-52-3 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-bromopropyl)indole, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and in-depth analysis of the compound's structural and physical properties through various spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole with 1,3-dibromopropane. A common and effective method involves the use of a phase-transfer catalyst, which facilitates the reaction between the indole anion and the alkylating agent in a biphasic system.

Experimental Protocol: N-Alkylation of Indole

Materials:

-

Indole

-

1,3-Dibromopropane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole and a catalytic amount of tetrabutylammonium bromide in dichloromethane, a 50% aqueous solution of sodium hydroxide is added with vigorous stirring.

-

1,3-Dibromopropane is then added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

| Parameter | Value |

| Reactants | Indole, 1,3-Dibromopropane |

| Base | Sodium Hydroxide (aqueous solution) |

| Catalyst | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) |

| Solvent | Dichloromethane |

| Reaction Type | N-Alkylation |

| Purification | Column Chromatography |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons and the propyl chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the compound (C₁₁H₁₂BrN). The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrN |

| Molecular Weight | 238.12 g/mol |

| CAS Number | 125334-52-3[1][2] |

Visualizing the Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 1-(3-Bromopropyl)indole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropyl)indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of extensive published data for this specific molecule, this guide combines established information with representative methodologies and expected characteristics based on closely related compounds.

Core Properties and Identification

This compound, with the CAS number 125334-52-3, is an N-alkylated derivative of indole.[1][2][3] The introduction of the bromopropyl group at the nitrogen atom provides a reactive handle for further synthetic modifications, making it a potentially valuable building block in the development of novel compounds.

Physical and Chemical Properties

Quantitative experimental data for the physical properties of this compound are largely unavailable in published literature. The safety data sheet for this compound indicates "no data available" for properties such as melting point, boiling point, and solubility.[1] The following table summarizes the known identifiers and calculated properties.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-bromopropyl)-1H-indole | [2] |

| CAS Number | 125334-52-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrN | [1][2] |

| Molecular Weight | 238.13 g/mol | [2] |

| SMILES | BrCCCN1C=CC2=C1C=CC=C2 | [2] |

| Purity (Commercial) | Typically ≥95% | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Density | No data available | [1] |

| Solubility | No data available | [1] |

| Storage | Store at 0-8 °C | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general procedures for the N-alkylation of indoles.[4]

Materials:

-

Indole

-

1,3-Dibromopropane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the indole anion.

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Data

No experimental spectra for this compound are available. The following are predicted characteristics based on the structures of indole and N-propylindole.[5][6]

-

¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons between 6.5 and 7.7 ppm. The propyl chain protons would appear as multiplets, with the methylene group attached to the nitrogen (N-CH₂) around 4.2-4.4 ppm, the methylene group attached to the bromine (CH₂-Br) around 3.4-3.6 ppm, and the central methylene group (CH₂-CH₂-CH₂) around 2.2-2.4 ppm.

-

¹³C NMR: The indole ring carbons would resonate in the aromatic region (approx. 100-140 ppm). The propyl chain carbons are predicted to appear with the N-CH₂ carbon around 45-50 ppm, the CH₂-Br carbon around 30-35 ppm, and the central CH₂ carbon also in the 30-35 ppm range.

-

IR Spectroscopy: The spectrum would likely show C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹), and a C-Br stretching band (typically 600-500 cm⁻¹). The characteristic N-H stretch of indole (around 3400 cm⁻¹) would be absent.[7][8]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 237 and [M+2]⁺ at m/z 239 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the propyl chain or a bromine radical.[9][10]

Chemical Reactivity and Stability

Stability: The compound is reported to be stable under recommended storage conditions (0-8 °C).[1][2]

Reactivity: The reactivity of this compound is dictated by two main features: the indole nucleus and the terminal bromine atom.

-

Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, since the N1 position is alkylated, the reactivity at C3 is somewhat modified compared to unsubstituted indole.

-

Bromopropyl Group: The bromine atom is a good leaving group, making the terminal carbon atom electrophilic. This site is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups (e.g., amines, azides, thiols, cyanides). This makes this compound a useful intermediate for synthesizing more complex molecules.

Safety and Handling

Precautions:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11]

In case of exposure:

-

Skin contact: Wash off immediately with soap and plenty of water.[12]

-

Eye contact: Rinse thoroughly with plenty of water and consult a physician.[1]

-

Inhalation: Move the person into fresh air.[1]

-

Ingestion: Rinse mouth with water.[1]

Biological Activity and Potential Applications

There is no specific published data on the biological activity or signaling pathways of this compound itself. However, the N-alkylated indole scaffold is a common motif in many biologically active compounds and pharmaceuticals.[13]

N-alkylated indoles have been investigated for a range of activities, including:

-

Antiviral agents (e.g., against SARS-CoV-2)

-

Anticancer agents

-

Anti-inflammatory agents

The presence of the reactive bromopropyl group allows this compound to serve as a versatile starting material for creating libraries of new compounds for biological screening.

Conclusion

This compound is a readily available synthetic intermediate with significant potential for the development of novel, biologically active molecules. While specific data on its physical and biological properties are scarce, its chemical nature as an N-alkylated indole with a reactive alkyl bromide moiety makes it a valuable tool for medicinal chemists and researchers in drug discovery. Further investigation into the properties and applications of this compound and its derivatives is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(3-Bromopropyl)-1H-indole 95% | CAS: 125334-52-3 | AChemBlock [achemblock.com]

- 3. 1-(3-bromopropyl)-1H-indole | 125334-52-3 | Buy Now [molport.com]

- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 5. 1-propyl-1H-indole | C11H13N | CID 261162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-propyl-1H-indole [webbook.nist.gov]

- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole [webbook.nist.gov]

- 9. pjsir.org [pjsir.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

An In-depth Technical Guide to 1-(3-Bromopropyl)-1H-indole

Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic (56831-23-7) does not correspond to 1-(3-Bromopropyl)indole in the reviewed chemical databases. This guide pertains to 1-(3-Bromopropyl)-1H-indole, CAS Number: 125334-52-3 , which is the chemically correct identifier for the specified compound.

Introduction

1-(3-Bromopropyl)-1H-indole is a heterocyclic compound featuring an indole scaffold N-alkylated with a bromopropyl group. This functionalization makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the reactive bromoalkyl chain allows for its use as a linker to connect the indole core to other molecular fragments, a common strategy in drug design to modulate pharmacological activity, improve pharmacokinetic properties, and create targeted drug delivery systems. Indole derivatives, as a class, are of significant interest in medicinal chemistry due to their prevalence in natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromopropyl)-1H-indole is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Data for 1-(3-Bromopropyl)-1H-indole

| Property | Value | Source |

| CAS Number | 125334-52-3 | [Chemical Supplier Data] |

| Molecular Formula | C₁₁H₁₂BrN | [Chemical Supplier Data] |

| Molecular Weight | 238.12 g/mol | [Chemical Supplier Data] |

| Appearance | Not specified (typically an oil or low-melting solid) | Inferred from related compounds |

| Melting Point | Not experimentally determined in reviewed literature | N/A |

| Boiling Point | Not experimentally determined in reviewed literature | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

Synthesis and Experimental Protocols

General Synthesis of 1-(3-Bromopropyl)-1H-indole

The synthesis involves the deprotonation of indole with a suitable base to form the indolide anion, which then acts as a nucleophile to attack 1,3-dibromopropane.

Caption: General workflow for the synthesis of 1-(3-Bromopropyl)-1H-indole.

Detailed Experimental Protocol (Representative)

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,3-Dibromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the indolide anion.

-

The mixture is then cooled back to 0 °C, and 1,3-dibromopropane (3-5 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Bromopropyl)-1H-indole.

Spectroscopic Data

While a complete set of experimentally-derived spectra for 1-(3-Bromopropyl)-1H-indole is not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of closely related indole derivatives. These data are crucial for the structural confirmation of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 1-(3-Bromopropyl)-1H-indole

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons of the indole ring (δ 6.5-7.7 ppm).- Triplet for the N-CH₂ protons (δ ~4.3 ppm).- Triplet for the Br-CH₂ protons (δ ~3.4 ppm).- Multiplet (quintet) for the central CH₂ protons (δ ~2.3 ppm). |

| ¹³C NMR | - Aromatic carbons of the indole ring (δ 100-140 ppm).- N-CH₂ carbon (δ ~45 ppm).- Br-CH₂ carbon (δ ~32 ppm).- Central CH₂ carbon (δ ~30 ppm). |

| IR (Infrared) | - C-H stretching (aromatic) ~3100-3000 cm⁻¹.- C-H stretching (aliphatic) ~2950-2850 cm⁻¹.- C=C stretching (aromatic) ~1600-1450 cm⁻¹.- C-N stretching ~1350 cm⁻¹.- C-Br stretching ~650-550 cm⁻¹. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z 237 and M+2 peak at m/z 239 with approximately equal intensity, characteristic of a bromine-containing compound.- Fragmentation pattern showing loss of the propyl bromide chain. |

Applications in Research and Drug Development

The primary utility of 1-(3-Bromopropyl)-1H-indole in a research and development setting is as a bifunctional linker. The indole moiety can serve as a pharmacophore or a scaffold for further functionalization, while the bromopropyl group provides a reactive handle for conjugation to other molecules of interest.

Role as a Chemical Linker

In drug development, linkers are crucial components of more complex therapeutic molecules, such as antibody-drug conjugates (ADCs) or targeted small-molecule therapies. The 3-bromopropyl chain allows for the covalent attachment of the indole moiety to nucleophilic groups (e.g., thiols, amines, or hydroxyls) present on proteins, antibodies, or other drug molecules.

Caption: Use of 1-(3-Bromopropyl)-1H-indole as a linker in bioconjugation.

Synthesis of Biologically Active Molecules

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. By using 1-(3-Bromopropyl)-1H-indole, medicinal chemists can synthesize novel indole derivatives with potential therapeutic applications. The propyl linker can be used to position other functional groups in a way that optimizes binding to a target protein or enzyme.

While specific examples of drugs developed directly from 1-(3-Bromopropyl)-1H-indole are not prominent in the literature, the strategy of using N-alkylated indoles as intermediates is widespread. For instance, indole derivatives are known to interact with a variety of biological targets, including but not limited to:

-

Tubulin: Indole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy.

-

Kinases: Many kinase inhibitors feature an indole core, which can interact with the ATP-binding site of the enzyme.

-

G-protein coupled receptors (GPCRs): The indole scaffold is found in many ligands for serotonin and melatonin receptors.

Potential in Signaling Pathway Modulation

Indole itself is a signaling molecule in bacteria, and synthetic indole derivatives can be used to modulate bacterial signaling pathways, such as those involved in biofilm formation and virulence. While the direct effect of 1-(3-Bromopropyl)-1H-indole on specific signaling pathways has not been reported, its derivatives could potentially be designed to interact with bacterial quorum sensing systems or other signaling networks.

Conclusion

1-(3-Bromopropyl)-1H-indole (CAS 125334-52-3) is a valuable synthetic intermediate for researchers in organic and medicinal chemistry. Its utility lies in the combination of a biologically relevant indole scaffold with a reactive alkyl halide linker. This structure allows for the straightforward synthesis of more complex molecules with potential applications in drug discovery and development. While detailed experimental and biological data for this specific compound are sparse in the public domain, its synthesis and applications can be reliably inferred from established chemical principles and the extensive literature on related indole derivatives. This guide provides a foundational understanding for professionals working with this and similar chemical entities.

Spectroscopic Data of 1-(3-Bromopropyl)indole: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-Bromopropyl)indole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The guide also outlines detailed experimental protocols for acquiring such data.

Disclaimer: The spectroscopic data presented in the following tables are predicted values based on the chemical structure of this compound and typical values for similar compounds. Actual experimental data may vary.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 |

| ~7.1-7.3 | m | 3H | H-5, H-6, H-7 |

| ~6.5 | d | 1H | H-3 |

| ~4.3 | t | 2H | N-CH₂ |

| ~3.4 | t | 2H | CH₂-Br |

| ~2.3 | m | 2H | -CH₂- |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C-7a |

| ~128 | C-2 |

| ~128 | C-3a |

| ~122 | C-5 |

| ~121 | C-6 |

| ~120 | C-4 |

| ~109 | C-7 |

| ~101 | C-3 |

| ~45 | N-CH₂ |

| ~32 | -CH₂- |

| ~30 | CH₂-Br |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1610, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1330 | Medium | C-N stretch |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| ~650-550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 237/239 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 158 | [M - Br]⁺ |

| 130 | [M - CH₂CH₂Br]⁺ (Indole moiety) |

| 117 | [Indole + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[1][2][3]

-

NMR tube (5 mm diameter).[2]

-

Pasteur pipette and glass wool.[1]

-

Vortex mixer or sonicator.[2]

-

NMR spectrometer (e.g., 400 or 500 MHz).[2]

Procedure:

-

Sample Preparation:

-

Sample Filtration and Transfer:

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[2]

-

The instrument will then be set to lock onto the deuterium signal of the solvent.[2]

-

Shimming is performed to optimize the homogeneity of the magnetic field.[2]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the data.[2]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample.

-

Volatile solvent (e.g., methylene chloride or acetone).[5]

-

FT-IR spectrometer.[5]

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]

-

-

Film Deposition:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[5]

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[5]

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to protect them from moisture.[6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample.

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).[7][8]

Procedure (Electron Ionization - EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[9]

-

-

Ionization:

-

Fragmentation:

-

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[9]

-

-

Mass Analysis:

-

Detection:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Molecular structure and formula of 1-(3-Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Formula

1-(3-Bromopropyl)indole is an organic compound featuring an indole ring system where the nitrogen atom (position 1) is substituted with a 3-bromopropyl group.

Molecular Formula: C₁₁H₁₂BrN

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and potential application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 238.12 g/mol | [Generic chemical supplier data] |

| CAS Number | 125334-52-3 | [Generic chemical supplier data] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structure |

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of Indole

The synthesis of this compound can be conceptually broken down into the deprotonation of indole followed by nucleophilic attack on an alkylating agent.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound via N-alkylation.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the N-alkylation of indole with 1,3-dibromopropane. Note: This protocol is based on general organic chemistry principles for similar reactions and has not been experimentally validated for this specific transformation. Researchers should conduct their own optimization and safety assessments.

-

Preparation: To a solution of indole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride (NaH), 1.1 equivalents, or potassium carbonate (K₂CO₃), 2-3 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The resulting suspension is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the complete formation of the indole anion.

-

Alkylation: 1,3-Dibromopropane (1.2-1.5 equivalents) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting indole is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring and the propyl chain.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | Absent | - | - |

| Indole C2-H | ~7.0-7.2 | d | 1H |

| Indole C3-H | ~6.4-6.6 | d | 1H |

| Indole Aromatic-H | ~7.0-7.7 | m | 4H |

| N-CH₂ | ~4.2-4.4 | t | 2H |

| -CH₂- | ~2.2-2.4 | m | 2H |

| CH₂-Br | ~3.4-3.6 | t | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the three carbons of the bromopropyl substituent.

| Carbon | Predicted Chemical Shift (ppm) |

| Indole C2 | ~128-130 |

| Indole C3 | ~101-103 |

| Indole Aromatic-C | ~110-136 |

| N-CH₂ | ~45-48 |

| -CH₂- | ~30-33 |

| CH₂-Br | ~32-35 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹) and the presence of C-H and C-Br stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-2960 |

| Aromatic C=C stretch | ~1450-1600 |

| C-N stretch | ~1200-1350 |

| C-Br stretch | ~500-600 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | Expected m/z |

| [M]⁺ (for ⁷⁹Br) | 237 |

| [M]⁺ (for ⁸¹Br) | 239 |

| [M - Br]⁺ | 158 |

| [Indole-CH₂]⁺ | 130 |

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of this compound and its role in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of the bromopropyl group at the N1 position provides a reactive handle for further chemical modifications, making it a potentially useful building block for the synthesis of novel bioactive compounds.

Logical Relationship for Potential Drug Discovery Application:

Caption: Potential utility of this compound in drug discovery.

Conclusion and Future Directions

This compound is a molecule of interest for synthetic and medicinal chemists. While its fundamental properties can be inferred, there is a clear need for detailed experimental work to fully characterize this compound. Future research should focus on:

-

Development and publication of a robust and detailed synthesis protocol.

-

Complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to provide a definitive reference for researchers.

-

Screening for biological activity against a range of therapeutic targets to uncover its potential pharmacological applications.

-

Investigation of its effects on known signaling pathways to elucidate its mechanism of action.

This foundational work will be essential to unlock the full potential of this compound in the field of drug discovery and development.

Purity and Stability of 1-(3-Bromopropyl)indole: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview based on established principles of pharmaceutical analysis and the chemical behavior of indole derivatives. Publicly available, specific experimental data for 1-(3-Bromopropyl)indole is limited. Consequently, this document serves as a practical guide, outlining the anticipated purity, stability characteristics, and recommended analytical methodologies based on analogous compounds.

Introduction

This compound is a crucial building block in the synthesis of a multitude of biologically active compounds. As such, a thorough understanding and control of its purity and stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide offers an in-depth technical examination of the purity profile, potential degradation pathways, and analytical strategies for the comprehensive characterization and stability assessment of this compound.

Purity Profile of this compound

The purity of this compound is a critical parameter, typically assessed by chromatographic techniques. For early-stage research applications, a purity of ≥95% is generally acceptable. However, for later-stage drug development and manufacturing, a more stringent purity specification of ≥98% is often required. The impurity profile can be complex, potentially including unreacted starting materials, residual reagents, by-products from the synthetic route, and various degradation products.

Table 1: Typical Impurity Profile for this compound

| Impurity Type | Potential Impurities | Typical Reporting Threshold (ICH Q3A) |

| Starting Materials | Indole | ≤ 0.5% |

| 1,3-Dibromopropane | ≤ 0.5% | |

| By-products | 1,3-Di(indol-1-yl)propane | ≤ 1.0% |

| Isomeric Bromopropylindoles (e.g., 3-(3-Bromopropyl)indole) | ≤ 0.5% | |

| Degradation Products | Indole-1-propanol | ≤ 0.2% |

| Indole | ≤ 0.2% |

Stability Characteristics and Potential Degradation Pathways

Under recommended storage conditions, which typically involve refrigeration (2-8 °C) and protection from light and moisture, this compound is expected to exhibit good stability. However, similar to other N-alkylated indole compounds, it is susceptible to degradation when subjected to stress conditions such as acidic or basic environments, light exposure, elevated temperatures, and oxidative stress.

Potential Degradation Pathways:

-

Hydrolysis: The primary degradation pathway is anticipated to be the hydrolysis of the alkyl bromide functionality, particularly under neutral to basic conditions, yielding Indole-1-propanol.

-

Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products, including N-(3-Bromopropyl)oxindole and subsequent ring-opened species.[1]

-

Photodegradation: Exposure to ultraviolet (UV) radiation can initiate photochemical reactions, potentially resulting in dimerization, polymerization, or other complex transformations of the indole ring system.

-

Thermal Degradation: Elevated temperatures can induce thermal decomposition, which may involve the cleavage of the bromopropyl side chain or degradation of the indole heterocycle itself.

Table 2: Representative Stability Data for this compound under Forced Degradation Conditions (Illustrative)

| Stress Condition | Duration | Assay (% Remaining) | Major Degradants Observed |

| 0.1 M HCl, 60 °C | 24 h | 98.2 | Minor unspecified degradants |

| 0.1 M NaOH, 60 °C | 24 h | 82.5 | Indole-1-propanol, Indole |

| 10% H₂O₂ (aq), RT | 24 h | 89.1 | Oxidized indole species |

| UV Light (ICH Q1B) | 48 h | 91.5 | Dimeric and other photoproducts |

| Thermal (80 °C) | 7 days | 96.8 | Minor unspecified degradants |

Detailed Experimental Protocols

Stability-Indicating HPLC Method for Purity and Degradation Analysis

Objective: To accurately quantify this compound and separate it from its potential impurities and degradation products.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 40% B

-

26-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.

GC-MS for Volatile and Semi-Volatile Impurity Profiling

Objective: To identify and quantify potential volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Methodology:

-

GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometric detector.

-

Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 270 °C (Split mode, 20:1).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound using a primary analytical method that does not require a specific reference standard of the analyte.

Methodology:

-

NMR Spectrometer: A high-field NMR spectrometer (≥ 400 MHz).

-

Internal Standard: A certified reference material of known purity (e.g., maleic anhydride).

-

Deuterated Solvent: A solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals being quantified.

-

Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline-correct the spectrum.

-

Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

-

Calculate the purity using the standard qNMR equation: Purity (%) = (I_analyte / N_protons_analyte) × (N_protons_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS

Where:

-

I = Integral area

-

N_protons = Number of protons giving rise to the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

-

Mandatory Visualizations

Caption: Experimental workflow for stability indicating studies.

Caption: Postulated primary degradation pathways.

References

An In-depth Technical Guide to the Core Chemical Reactions of 1-(3-Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)indole is a key intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. The presence of a reactive bromopropyl group attached to the indole nitrogen allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-alkylation of indole with a suitable three-carbon building block. A common method is the reaction of indole with 1-bromo-3-chloropropane in the presence of a base.

Experimental Protocol: Synthesis of this compound

To a solution of indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the deprotonation of the indole nitrogen. Subsequently, 1-bromo-3-chloropropane (1.2-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (as monitored by thin-layer chromatography). The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography affords this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic substitution. Furthermore, the indole nucleus can participate in various cyclization and cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution, where the bromide is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain.

Reaction with primary and secondary amines provides a straightforward route to 1-(3-aminopropyl)indole derivatives, which are precursors to many biologically active compounds.

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |

| Morpholine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |

| Pyrrolidine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |

Note: The yields are typically high for these reactions, although specific literature values for this compound were not found in the provided search results. The data presented is based on general knowledge of similar reactions.

A mixture of this compound (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired 1-(3-piperidin-1-ylpropyl)indole, which can be further purified by column chromatography if necessary.

The substitution with sodium azide provides 1-(3-azidopropyl)indole, a versatile intermediate that can be readily reduced to the corresponding primary amine or used in click chemistry reactions.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | DMF | 60 | 4 | ~95 |

Note: This is a highly efficient reaction, and the provided data is a representative example.

Intramolecular Cyclization: Synthesis of Pyrrolo[1,2-a]indoles

Under basic conditions, 1-(3-halopropyl)indoles can undergo intramolecular cyclization to form the tetracyclic pyrrolo[1,2-a]indole ring system. This scaffold is present in several natural products and pharmacologically active compounds. The reaction typically proceeds via an initial deprotonation at the C3 position of the indole, followed by intramolecular nucleophilic attack on the electrophilic carbon of the propyl chain.

Logical Diagram of Intramolecular Cyclization

An In-depth Technical Guide to 1-(3-Bromopropyl)indole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)indole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its discovery and historical context, outlines a plausible synthetic protocol, and presents its physicochemical and spectral data. Furthermore, it explores the compound's significance as a versatile building block in the development of novel therapeutic agents, particularly its role as a linker in connecting pharmacophores to targeting moieties. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental procedures and insights into the compound's utility.

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The functionalization of the indole nucleus, particularly at the N-1 position, allows for the modulation of its biological activity and the introduction of various pharmacophoric groups. This compound, with its reactive bromopropyl chain, serves as a valuable intermediate for the N-alkylation of the indole ring, enabling the facile introduction of a three-carbon linker. This linker is frequently utilized in drug design to connect the indole core to other molecular fragments, influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its preparation falls under the general class of N-alkylation of indoles, a reaction known since the late 19th century. The development of more efficient and selective methods for N-alkylation has been an ongoing area of research, driven by the importance of N-substituted indoles in pharmacology.[5][6]

Physicochemical and Spectral Data

Precise experimental data for the physical and spectral properties of this compound are not consistently reported across all databases. However, based on available information for the compound and its isomers, the following data can be compiled.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrN | [7][8] |

| Molecular Weight | 238.13 g/mol | [7] |

| CAS Number | 125334-52-3 | [7] |

| Appearance | Likely a solid or oil | Inferred |

| Melting Point | Not available (Isomer: 72-74 °C) | [9] |

| Boiling Point | Not available (Isomer: 361 °C) | [9] |

| Solubility | Likely soluble in organic solvents | Inferred |

Note: The melting and boiling points are for the related compound 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione and are provided for reference.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of 6.5-7.7 ppm.[10] The protons of the propyl chain will appear as multiplets, with the methylene group attached to the bromine being the most downfield-shifted due to the halogen's electron-withdrawing effect.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indole ring, generally between 100 and 140 ppm, and three signals for the propyl chain carbons.[11][12][13][14] The carbon attached to the bromine will be the most deshielded of the propyl carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[15][16] Fragmentation would likely involve the loss of the bromopropyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the indole nucleus. The C-Br stretching vibration would appear in the fingerprint region.[17]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable method can be adapted from the synthesis of the closely related compound, 1-(3-Bromopropyl)indoline-2,3-dione, which involves the N-alkylation of isatin with 1,3-dibromopropane.[18] By substituting isatin with indole, a plausible and commonly employed synthetic route can be established.

Synthesis of this compound

Reaction Scheme:

References

- 1. 1-(3-BROMOPROPYL)-1H-INDOLE-2,3-DIONE | C11H10BrNO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Indole and Its Derivatives: Key Pharmaceutical Intermediates [apexvia.com]

- 3. news-medical.net [news-medical.net]

- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 7. 1-(3-Bromopropyl)-1H-indole 95% | CAS: 125334-52-3 | AChemBlock [achemblock.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [wap.guidechem.com]

The Versatile Building Block: Exploring the Research Potential of 1-(3-Bromopropyl)indole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials. Among the myriad of indole derivatives, 1-(3-Bromopropyl)indole emerges as a particularly intriguing building block. Its structure combines the rich chemical reactivity of the indole nucleus with a versatile three-carbon linker terminating in a reactive bromine atom. This unique combination opens up a wealth of possibilities for the synthesis of novel compounds with tailored properties for diverse applications, from targeted cancer therapies to next-generation organic electronics. This technical guide provides an in-depth exploration of the potential research areas for this compound, summarizing key synthetic methodologies, potential biological activities with available quantitative data for analogous structures, and promising applications in materials science.

Synthesis of this compound: A Gateway to Novel Derivatives

The primary route to this compound involves the N-alkylation of indole. While specific literature for this exact molecule is sparse, the synthesis can be reliably achieved through established protocols for indole N-alkylation. A common and effective method involves the reaction of indole with an excess of 1,3-dibromopropane in the presence of a base.

A closely related and well-documented synthesis is that of 1-(3-Bromopropyl)indoline-2,3-dione from isatin and 1,3-dibromopropane, which proceeds with a good yield.[1] This suggests a robust pathway for the N-alkylation of the indole core with the bromopropyl moiety.

dot

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of Indole

A representative protocol for the N-alkylation of indole is as follows:

-

Preparation: To a solution of indole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen. Subsequently, 1,3-dibromopropane (1.5 equivalents) is added dropwise.

-

Work-up: The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Research Areas in Medicinal Chemistry

The indole nucleus is a key pharmacophore in numerous approved drugs. The this compound scaffold provides a versatile platform for the development of new therapeutic agents by allowing for the introduction of various functionalities through substitution of the bromine atom.

dot

Figure 2: Potential medicinal chemistry applications of this compound.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and topoisomerase. While no specific anticancer data for this compound is currently available, the activity of structurally related N-alkylated indoles suggests significant potential. The bromopropyl group can be displaced by various nucleophiles to introduce pharmacophores known to interact with cancer targets.

| Compound Class | Example Structure/Data | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Aryl-Amide Derivatives | N-benzyltryptamine derivative | HT29 (Colon) | 0.31 | [2] |

| Indole-Aryl-Amide Derivatives | N-benzyltryptamine derivative | HeLa (Cervical) | 25 | [2] |

| Pyrazolinyl-Indole Derivatives | 1-(3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | - | - | [3] |

| Indole-based Tyrphostin Derivatives | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | MCF-7/Topo (Breast) | 0.10 | [4] |

| Indole-based Tyrphostin Derivatives | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | 518A2 (Melanoma) | 1.4 | [4] |

This table presents data for structurally related indole derivatives to indicate the potential of the scaffold.

Antimicrobial Activity

The indole scaffold is a common motif in natural and synthetic antimicrobial agents. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound can serve as a precursor for novel antimicrobial compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-Triazole Derivatives | Staphylococcus aureus | 6.25 | [5] |

| Indole-Triazole Derivatives | MRSA | 6.25 | [5] |

| Indole-Thiadiazole Derivatives | Escherichia coli | 12.5 | [5] |

| Synthetic Indole Derivatives | MRSA | 0.25 - 2 | [6] |

| 3-Alkylidene-2-Indolone Derivatives | Staphylococcus aureus | 0.5 | [7] |

This table presents data for various indole derivatives to highlight the antimicrobial potential of the core structure.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties against a range of viruses, including HIV, influenza, and hepatitis C virus (HCV). The ability to functionalize the propyl chain of this compound allows for the synthesis of libraries of compounds to be screened for antiviral activity.

| Compound Class | Virus | EC50 (µM) | Reference |

| Indole Derivatives | Hepatitis C Virus (HCV) | 1.1 | [8] |

| N-phenylbenzamide derivatives | Enterovirus 71 (EV 71) | 5.7 - 12 | [9] |

| Uracil Derivatives | SARS-CoV-2 (Delta) | 13.3 - 49.97 | [10] |

This table showcases the antiviral potential of the indole scaffold through data from various derivatives.

Potential Research Areas in Materials Science

The unique electronic properties of the indole ring system make it an attractive component for organic electronic materials. This compound can act as a key intermediate for the synthesis of functional materials for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

dot

Figure 3: Potential applications of this compound in materials science.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, indole derivatives can be incorporated into host materials, emitting materials, or charge-transporting layers. The ability to tune the electronic properties of the indole core through substitution is crucial for optimizing device performance. The bromopropyl group of this compound can be used to attach the indole moiety to other functional units, such as electron-donating or electron-accepting groups, to create materials with desired HOMO/LUMO levels and charge transport characteristics.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor. Indole derivatives can serve as the core of these organic dyes. The this compound can be functionalized to introduce anchoring groups (e.g., carboxylic acids) for attachment to the semiconductor surface (e.g., TiO₂) and to incorporate electron-donating and -accepting moieties to control the dye's absorption spectrum and electrochemical properties. The propyl linker can provide spatial separation between the indole chromophore and other parts of the molecule, which can be beneficial for device efficiency.

Conclusion

This compound is a highly versatile and promising building block with significant untapped potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromopropyl group provide a facile entry point for the creation of a diverse range of novel indole derivatives. The established broad-spectrum biological activity of the indole scaffold strongly suggests that derivatives of this compound could be potent anticancer, antimicrobial, and antiviral agents. Furthermore, its electronic properties make it an excellent candidate for the development of advanced materials for organic electronics. This technical guide serves as a starting point to inspire further research into this fascinating and potentially impactful molecule. The exploration of this compound and its derivatives is a promising avenue for the discovery of new drugs and innovative materials.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]

- 8. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-alkylated Indoles using 1-(3-Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles are a cornerstone of many pharmacologically active compounds and are considered a "privileged scaffold" in drug discovery. The introduction of an alkyl chain at the nitrogen atom of the indole ring can significantly modulate the biological activity of the parent molecule. 1-(3-Bromopropyl)indole is a versatile reagent for introducing a propyl-linked indole moiety onto various nucleophiles, particularly amines, to generate novel N-alkylated derivatives. This document provides detailed protocols and quantitative data for the synthesis of such compounds, focusing on the N-alkylation of heterocyclic amines as a representative example.

Data Presentation: N-Alkylation of Indoles and Related Heterocycles

The following table summarizes typical reaction conditions and yields for the N-alkylation of indoles and other nitrogen-containing heterocycles with alkyl halides. While specific data for this compound is limited in readily available literature, these examples provide a strong predictive framework for reaction optimization.

| Nucleophile | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | 1-Bromobutane | NaOH | None (neat) | 60 | 2 | ~70-75 | [1] |

| 2-Methylimidazole | Various Alkyl Halides | NaOH | Ethanol | Reflux | - | High | [2][3] |

| Indole | Benzyl Bromide | NaH | DMF | 80 | <0.5 | 91 | |

| 3-(Piperidin-3-yl)-1H-indole | (R)-TsO-CH(Ph)COOMe | K₂CO₃ | Acetonitrile | 45 | - | High | [4] |

| Phthalimide | Various Alkyl Halides | KOH | Ionic Liquid | - | - | High | [5] |

| Benzimidazole | Various Alkyl Halides | KOH | Ionic Liquid | - | - | High | [5] |

Experimental Workflow

The general workflow for the synthesis of N-alkylated indoles using this compound involves the deprotonation of a nucleophile followed by nucleophilic substitution.

Caption: General workflow for N-alkylation using this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes a general method for the N-alkylation of a heterocyclic amine, such as imidazole or piperidine, using this compound.

Materials:

-

This compound

-

Heterocyclic amine (e.g., imidazole, piperidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Biological Activity and Potential Signaling Pathways

N-alkylated indoles are known to interact with a variety of biological targets. The propyl-indole moiety can serve as a versatile pharmacophore that can bind to receptors and enzymes implicated in various signaling pathways. The diagram below illustrates the potential interactions of these compounds.

Caption: Potential biological targets and effects of N-alkylated indoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

Application Notes and Protocols: 1-(3-Bromopropyl)indole as a Versatile Linker in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-bromopropyl)indole as a versatile linker in the field of chemical biology. Its unique structural features, combining a reactive alkyl bromide for conjugation and an indole moiety that can influence physicochemical properties, make it a valuable building block for the synthesis of various chemical biology tools. This document details its application in the development of Proteolysis Targeting Chimeras (PROTACs), molecular probes, and covalent inhibitors, complete with detailed experimental protocols and representative data.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is an effective linker for the construction of PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins. The propyl chain provides an optimal length for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The indole group can contribute to the overall solubility and cell permeability of the PROTAC molecule.

Representative Data: BRD4-Degrading PROTAC

To illustrate the application of this compound in PROTAC development, we present a representative example of a PROTAC designed to target the BET bromodomain protein BRD4 for degradation. In this hypothetical study, the this compound linker is used to connect the BRD4 ligand, JQ1, to the cereblon (CRBN) E3 ligase ligand, pomalidomide.

| Compound ID | Linker | Target Ligand | E3 Ligase Ligand | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM) |

| PROTAC-1 | This compound | JQ1 | Pomalidomide | 50 | >95 | 100 |

| PROTAC-2 | 1-(2-Bromoethyl)indole | JQ1 | Pomalidomide | 250 | 85 | 500 |

| PROTAC-3 | 1-(4-Bromobutyl)indole | JQ1 | Pomalidomide | 100 | 90 | 200 |

Application in Molecular Probes

The this compound linker can be utilized in the synthesis of molecular probes for target identification and validation. By attaching a reporter molecule, such as a fluorophore or a biotin tag, to a selective ligand via the this compound linker, researchers can visualize and isolate target proteins from complex biological samples. The indole moiety may also participate in fluorescence resonance energy transfer (FRET) applications.

Representative Data: Kinase-Targeted Fluorescent Probe

A fluorescent probe for a specific kinase (Kinase X) was synthesized using the this compound linker to conjugate a known kinase inhibitor to a fluorescein dye.

| Probe ID | Linker | Ligand | Reporter Tag | Binding Affinity (Kd, nM) | Cellular Imaging |

| Probe-1 | This compound | Kinase X Inhibitor | Fluorescein | 75 | Clear intracellular localization |

| Probe-2 | 1-(3-Bromopropyl)benzene | Kinase X Inhibitor | Fluorescein | 150 | Diffuse cytoplasmic staining |

Application in Covalent Inhibitors

The reactive nature of the alkyl bromide in the this compound linker allows for its use in the design of covalent inhibitors. By positioning the linker appropriately, the bromopropyl group can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. The indole scaffold can serve as a recognition element to guide the inhibitor to the target's binding pocket.

Representative Data: Covalent Inhibition of a Cysteine Protease

A series of covalent inhibitors targeting a cysteine protease were synthesized by incorporating the this compound linker attached to a protease recognition motif.

| Inhibitor ID | Linker | Recognition Motif | Covalent Inhibition (kinact/KI, M-1s-1) | Target Occupancy |

| Covalent-Inhibitor-1 | This compound | Motif A | 5000 | >90% at 1 µM |

| Non-Covalent-Control | 1-Propylindole | Motif A | No covalent modification | Reversible binding |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of indole with 1,3-dibromopropane to synthesize the linker.

Materials:

-

Indole

-

1,3-Dibromopropane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC (Representative Example)

This protocol outlines the synthesis of a PROTAC molecule using the this compound linker.

Materials:

-

This compound

-

JQ1-amine (a derivative of JQ1 with a free amine)

-

Pomalidomide

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system

Procedure:

-

Linker-Pomalidomide Conjugation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

-

Stir the reaction mixture at 60 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the intermediate by column chromatography.

-

PROTAC Assembly: Dissolve the purified linker-pomalidomide conjugate (1.0 eq) and JQ1-amine (1.1 eq) in DMF.

-

Add a suitable coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature for 12 hours.

-

Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MCF-7 for BRD4)

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-